molecular formula C9H14N2O2 B2418234 tert-butyl N-(2-cyanocyclopropyl)carbamate CAS No. 1780038-41-6

tert-butyl N-(2-cyanocyclopropyl)carbamate

Cat. No.: B2418234
CAS No.: 1780038-41-6
M. Wt: 182.223
InChI Key: QFUOUEURKHWBNS-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, there is a continuous drive towards the development of efficient and selective methods for the construction of complex molecules. A key strategy in this endeavor is the use of well-defined building blocks that contain multiple functionalities, allowing for the rapid assembly of intricate molecular frameworks. tert-butyl N-(2-cyanocyclopropyl)carbamate fits seamlessly into this paradigm, offering a unique combination of a strained cyclopropane (B1198618) ring, a versatile cyano group, and a stable carbamate (B1207046) protecting group.

The synthesis of polysubstituted cyclopropanes is an area of active research, with numerous methods being developed to control the stereochemistry of these three-membered rings. nih.govresearchgate.net The ability to introduce specific substituents with high diastereoselectivity is crucial for their application in target-oriented synthesis. nih.govresearchgate.net The presence of both a cyano and a protected amine group on the cyclopropane ring of this compound makes it a particularly attractive intermediate for the synthesis of a wide range of more complex molecules.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis, particularly in peptide chemistry, due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. chem-station.comcreative-peptides.commasterorganicchemistry.com This allows for the selective unmasking of the amine functionality at a desired stage of a synthetic sequence, enabling further elaboration of the molecule.

Significance of Cyanocyclopropyl and Carbamate Motifs in Target Molecule Synthesis

The strategic utility of this compound is derived from the synergistic interplay of its two key structural motifs: the cyanocyclopropyl unit and the tert-butyl carbamate group.

The cyanocyclopropyl motif is a valuable building block in medicinal chemistry and drug discovery. nih.govnih.gov The cyclopropane ring itself imparts conformational rigidity to a molecule, which can be advantageous for optimizing binding to biological targets. nih.gov The cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, further expanding the synthetic utility of the cyanocyclopropyl unit. rochester.edu For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a diverse array of derivatives.

The carbamate motif , specifically the tert-butoxycarbonyl (Boc) group, serves as a robust protecting group for the amine functionality. chem-station.commasterorganicchemistry.com In multi-step syntheses, it is often necessary to temporarily mask reactive functional groups to prevent them from interfering with reactions at other sites in the molecule. creative-peptides.comresearchgate.net The Boc group is ideal for this purpose as it is stable to a wide range of reagents and reaction conditions, yet can be selectively removed when needed. creative-peptides.comnbinno.com This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, allowing for the controlled and sequential modification of complex molecules. chem-station.com

The combination of these two motifs in a single molecule provides a powerful tool for synthetic chemists. The cyanocyclopropyl moiety offers a rigid scaffold with a convertible functional group, while the Boc-protected amine allows for controlled elaboration of the nitrogen substituent.

Table 1: Key Features and Synthetic Utility of Structural Motifs

MotifKey FeaturesSynthetic Utility
Cyanocyclopropyl Rigid three-membered ring, Versatile cyano groupConformational constraint in target molecules, Precursor to amines, carboxylic acids, etc.
tert-Butyl Carbamate Stable protecting group, Selective deprotectionMasking of amine reactivity, Enables sequential bond formation

Overview of Synthetic Challenges and Opportunities for this compound

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The primary challenge lies in the stereoselective construction of the cyclopropane ring. rochester.edu The relative and absolute stereochemistry of the substituents on the three-membered ring can have a profound impact on the biological activity of the final target molecule. Therefore, developing synthetic methods that provide high levels of diastereoselectivity and enantioselectivity is of paramount importance. nih.govrochester.edu

Recent advances in catalysis have provided new tools for the stereoselective synthesis of substituted cyclopropanes. researchgate.netrochester.edu Both metal-catalyzed and organocatalytic methods have been developed to control the stereochemical outcome of cyclopropanation reactions. nih.govrochester.edu These advancements represent a significant opportunity for the efficient and selective synthesis of this compound and its derivatives.

Another challenge is the potential for competing reactions due to the presence of multiple functional groups. The synthetic strategy must be carefully designed to ensure that the desired transformations occur without affecting other parts of the molecule. The choice of reagents and reaction conditions is critical for achieving high yields and purities.

Despite these challenges, the unique structural features of this compound make it a highly desirable synthetic intermediate. The opportunities it presents for the construction of novel and complex molecules, particularly in the area of medicinal chemistry, continue to drive research into its synthesis and applications. The development of scalable and cost-effective synthetic routes to this versatile building block will undoubtedly facilitate its broader use in the scientific community.

Table 2: Synthetic Considerations for this compound

ConsiderationChallengesOpportunities
Stereocontrol Achieving high diastereoselectivity and enantioselectivityDevelopment of novel catalytic methods for asymmetric cyclopropanation
Functional Group Compatibility Preventing side reactions of the cyano and carbamate groupsJudicious choice of reagents and protecting group strategies
Scalability Developing efficient and cost-effective large-scale synthesesProcess optimization and discovery of robust synthetic routes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-cyanocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUOUEURKHWBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl N 2 Cyanocyclopropyl Carbamate

Convergent Synthetic Strategies

Convergent strategies involve the synthesis of key fragments of the target molecule which are then combined to form the final product. In the context of tert-butyl N-(2-cyanocyclopropyl)carbamate, this typically involves the formation of the core cyanocyclopropylamine structure, followed by the introduction of the carbamate (B1207046) protecting group.

The construction of the cyanocyclopropane core is the pivotal step in the synthesis. Several methods are employed to form the three-membered ring bearing a nitrile group.

Michael-Initiated Ring Closure (MIRC): This is a powerful and common method for forming substituted cyclopropanes. The reaction proceeds via a Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization that closes the three-membered ring. For cyanocyclopropanes, this can involve the reaction of an α-bromoenitrile with a 2-arylacetonitrile under basic conditions. researchgate.net The base promotes the formation of a carbanion from the acetonitrile (B52724) derivative, which then acts as the nucleophile.

Metal-Catalyzed Cyclopropanation: Transition metal catalysts, particularly those based on rhodium, copper, and palladium, are widely used to catalyze the reaction between an alkene and a carbene or carbenoid precursor. nih.gov For cyanocyclopropanes, a diazoacetate derivative can be used in the presence of a metal catalyst to react with acrylonitrile (B1666552). The reaction proceeds through a metal-carbene intermediate which then adds across the double bond of the alkene. wikipedia.org A highly diastereoselective synthesis of polysubstituted cyclopropanecarbonitriles has been achieved through the palladium-catalyzed cyanoesterification of cyclopropenes. researchgate.net

Simmons-Smith Reaction: This classic cyclopropanation method uses a carbenoid, typically iodomethylzinc iodide, formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgyoutube.com While traditionally used to add a CH₂ group, modifications of this reaction can be employed to generate more complex cyclopropanes.

Achieving the correct regiochemistry (placement of substituents) and stereochemistry (3D arrangement) is critical. Modern synthetic methods offer high levels of control.

Stereospecificity in Carbene Additions: Cyclopropanation reactions involving the addition of free carbenes or metal carbenoids to alkenes are characteristically stereospecific. wikipedia.orgmasterorganicchemistry.com This means that the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. For example, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will yield a trans product. masterorganicchemistry.com This provides a reliable way to control the relative stereochemistry of the substituents on the cyclopropane ring.

Diastereoselectivity and Enantioselectivity: In reactions like MIRC, the diastereoselectivity can be controlled by the reaction conditions and the nature of the substrates. For metal-catalyzed reactions, the use of chiral ligands on the metal center can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. Chiral rhodium complexes, for instance, are effective catalysts for the enantioselective cyclopropanation of sulfoxonium ylides with unsaturated ketoesters to produce optically pure cyclopropanes. organic-chemistry.org

Table 1: Comparison of Cyclopropanation Methods for Stereocontrol

MethodReagentsStereocontrol MechanismTypical Outcome
Carbene Addition Diazomethane (CH₂N₂), light/heatConcerted, cheletropic reactionStereospecific (syn-addition) wikipedia.orgmasterorganicchemistry.com
Simmons-Smith Diiodomethane (CH₂I₂), Zn(Cu)Concerted addition of a carbenoidStereospecific (syn-addition) nih.govyoutube.com
MIRC α,β-unsaturated nitrile + nucleophile, baseStepwise addition-cyclizationCan be highly diastereoselective researchgate.net
Asymmetric Catalysis Alkene, diazo compound, chiral metal catalyst (e.g., Rh, Cu)Steric and electronic control by chiral ligandHigh enantioselectivity (high e.e.) organic-chemistry.org

Once the 2-cyanocyclopropylamine core is synthesized, the amino group is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product. This is a standard and highly efficient transformation in organic synthesis.

The most common method for introducing the Boc group is the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govmasterorganicchemistry.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the acid byproduct. fishersci.co.uktotal-synthesis.com The mechanism involves the nucleophilic attack of the amine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com The resulting intermediate then collapses, releasing carbon dioxide, tert-butanol (B103910), and the N-Boc protected amine. total-synthesis.com This protection is favored due to the stability of the Boc group under many reaction conditions and its straightforward removal under acidic conditions. nih.govorganic-chemistry.org

Table 2: Selected Conditions for N-Boc Protection

ReagentBase/CatalystSolventKey FeatureReference
(Boc)₂OTriethylamine (Et₃N)Dichloromethane (CH₂Cl₂)Standard basic conditions total-synthesis.com
(Boc)₂OSodium Hydroxide (NaOH)Water/DioxaneCommon for amino acids total-synthesis.com
(Boc)₂ONoneWater/AcetoneCatalyst-free, eco-friendly protocol nih.gov
(Boc)₂O1,1,1,3,3,3-hexafluoroisopropanol (HFIP)HFIPHFIP acts as both solvent and catalyst organic-chemistry.org

Divergent Synthetic Pathways

Divergent strategies begin with a common intermediate that can be elaborated into a variety of different target molecules. This approach is particularly valuable in medicinal chemistry for creating libraries of related compounds for structure-activity relationship studies.

Late-stage functionalization (LSF) is a powerful divergent approach where C-H bonds in a complex molecule are selectively converted into new functional groups in the final steps of a synthesis. scispace.comnih.gov This avoids the need to redesign an entire synthetic route to create analogues. scispace.com

In the context of this compound, an LSF strategy could involve synthesizing a Boc-protected aminocyclopropane and then introducing the cyano group at a late stage. Advances in C-H functionalization, often using transition metal catalysts, have made it possible to directly convert C-H bonds into C-C, C-N, or C-O bonds with high selectivity. chemrxiv.orgchemrxiv.org For example, a directed C-H cyanation reaction could potentially install the nitrile group onto the pre-formed protected aminocyclopropane ring. This strategy allows for the diversification of the molecule, where different functional groups could be introduced at the same position to explore their impact on biological activity. scispace.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like cyclopropanes. thieme-connect.deresearchgate.net

Alternative Solvents and Catalysts: For the cyclopropanation step, greener alternatives to traditional chlorinated solvents are being explored. Reactions have been successfully carried out in water, ionic liquids, or even under solvent-free conditions. thieme-connect.deresearchgate.net For example, a chemo- and diastereo-selective (3+2) cycloaddition reaction to form complex cyclic systems has been developed using simple and inexpensive NaOH as the sole catalyst. nih.gov

Alternative Energy Sources: Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce reactions, has been applied to the Simmons-Smith cyclopropanation. rsc.org This solvent-free method offers high efficiency and diastereoselectivity. rsc.org Additionally, photochemical methods, such as the solid-state photodenitrogenation of crystalline 1-pyrazolines, provide a route to cyclopropanes that avoids heavy-metal catalysts and volatile organic compounds. acs.org

Greener Reagents and Protection Steps: For the carbamate introduction, an eco-friendly protocol has been developed for the N-Boc protection of amines using Boc₂O under catalyst-free conditions in a water-acetone mixture, yielding the product in excellent yields. nih.gov This method represents a significant improvement over traditional methods that use volatile organic solvents and require a basic catalyst.

Table 3: Application of Green Chemistry Principles

Synthetic StepGreen ApproachAdvantageReference
Cyclopropanation Mechanochemical (ball-milling) Simmons-Smith reactionSolvent-free, high efficiency rsc.org
Cyclopropanation Solid-state photodenitrogenation of 1-pyrazolinesAvoids heavy metals and VOCs acs.org
Cycloaddition Use of NaOH as catalystInexpensive, readily available, green catalyst nih.gov
N-Boc Protection Catalyst-free reaction in water-acetoneEliminates organic solvents and catalyst nih.gov

Solvent-Free or Environmentally Benign Reaction Conditions

The pursuit of greener synthetic routes for this compound has led to the exploration of solvent-free and environmentally benign reaction conditions. Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. Therefore, developing methods that reduce or eliminate the need for such solvents is a key objective in modern pharmaceutical and chemical manufacturing.

One potential approach to a solvent-free synthesis of this compound involves a mechanochemical approach. Mechanochemistry utilizes mechanical force, such as grinding or milling, to initiate and sustain chemical reactions, often in the absence of a solvent. A hypothetical solvent-free synthesis could involve the reaction of a suitable cyclopropanation reagent with acrylonitrile in the presence of tert-butyl carbamate under high-energy ball milling conditions. This method has the potential to reduce reaction times and eliminate the need for solvent purification steps, thereby minimizing waste.

Another avenue for environmentally benign synthesis is the use of greener solvents, such as water, supercritical fluids (like CO2), or bio-based solvents. For instance, a phase-transfer catalyzed cyclopropanation of acrylonitrile could potentially be carried out in an aqueous medium. The use of a phase-transfer catalyst would facilitate the reaction between the water-insoluble organic reactants. While not entirely solvent-free, this approach replaces hazardous organic solvents with water, a much more environmentally friendly alternative.

The following table outlines a hypothetical comparison of different reaction conditions for the synthesis of this compound, highlighting the potential benefits of a solvent-free approach.

ParameterConventional Synthesis (in Dichloromethane)Solvent-Free (Mechanochemical) SynthesisAqueous Phase-Transfer Catalysis
Solvent DichloromethaneNoneWater
Reaction Time 12-24 hours1-3 hours8-16 hours
Work-up Solvent extraction, column chromatographyDirect isolation, minimal purificationExtraction with a green solvent
Environmental Impact High (due to chlorinated solvent)LowLow
Energy Consumption Moderate (heating/cooling, solvent removal)High (milling) or Low (grinding)Moderate (heating)

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-factor) are crucial metrics for evaluating the sustainability of a chemical process. orgsyn.org Atom economy, a concept developed by Barry Trost, calculates the percentage of atoms from the starting materials that are incorporated into the desired product. nih.gov An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. The E-factor, introduced by Roger Sheldon, provides a broader measure of the waste generated, defined as the total mass of waste produced per unit of product. orgsyn.org The pharmaceutical industry, in particular, has historically high E-factors, making the implementation of greener synthetic routes a priority. orgsyn.org

For the synthesis of this compound, the choice of reagents and reaction type significantly impacts these metrics. A plausible synthetic route could involve the addition of a carbene or carbene equivalent to acrylonitrile, followed by the introduction of the Boc protecting group.

Let's consider a hypothetical two-step synthesis:

Cyclopropanation: Reaction of acrylonitrile with a suitable cyclopropanating agent to form 2-cyanocyclopropylamine.

Protection: Reaction of 2-cyanocyclopropylamine with di-tert-butyl dicarbonate to yield this compound.

The atom economy for each step can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

The E-factor is calculated as:

E-Factor = (Total Mass of Waste / Mass of Product)

The table below provides a hypothetical analysis of the atom economy and E-factor for this synthetic route.

StepReactionMolecular Weight of Reactants ( g/mol )Molecular Weight of Product ( g/mol )Theoretical Atom Economy (%)Estimated Yield (%)Estimated E-Factor
1Acrylonitrile + Cyclopropanating Agent → 2-CyanocyclopropylamineVaries with agent82.11Varies70High (due to byproducts from the cyclopropanating agent)
22-Cyanocyclopropylamine + Di-tert-butyl dicarbonate → this compound82.11 + 218.25182.2260.3%90~0.8

This table is based on a hypothetical reaction pathway. The actual atom economy and E-factor would depend on the specific reagents, reaction conditions, and yields achieved. The E-factor estimation for step 2 assumes the main byproduct is tert-butanol and carbon dioxide, with a high yield.

Diastereoselective Synthesis of the Cyclopropyl (B3062369) Ring

The formation of the cyclopropane ring in this compound can be approached through methods that afford control over the relative configuration of the substituents. Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another.

Chiral Auxiliaries in Cyclopropanation

Chiral auxiliaries are powerful tools for inducing diastereoselectivity in cyclopropanation reactions. An auxiliary, which is an enantiomerically pure compound, is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereochemistry is set, the auxiliary is removed.

In the context of synthesizing this compound, a chiral auxiliary could be attached to the precursor molecule. For instance, a chiral alcohol could be used to form an ester with a precursor like 2-cyanoacrylic acid. The resulting chiral ester would then undergo cyclopropanation. The steric bulk and electronic properties of the chiral auxiliary would direct the incoming carbene to one face of the double bond, leading to a diastereomerically enriched cyclopropyl product. Subsequent removal of the auxiliary and installation of the tert-butoxycarbonyl (Boc) group would yield the target molecule.

A hypothetical reaction scheme could involve the use of a well-established chiral auxiliary, such as an Evans auxiliary or a Oppolzer's camphorsultam, attached to the acrylate (B77674) precursor.

EntryChiral AuxiliaryDiastereomeric Ratio (trans:cis)Yield (%)
1(R)-4-benzyl-2-oxazolidinone90:1085
2(1R,2S)-2-phenylcyclohexanol85:1580
3(-)-8-phenylmenthol92:888

This table presents hypothetical data for the diastereoselective cyclopropanation of an acrylate precursor bearing different chiral auxiliaries, illustrating the potential for high diastereoselectivity.

Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity relies on the inherent stereochemical features of the substrate to influence the outcome of the reaction. In the synthesis of this compound, if the starting material already possesses a stereocenter, it can direct the formation of the new stereocenters on the cyclopropane ring.

For example, if the synthesis starts from an allylic amine that already has a defined stereochemistry at a nearby carbon, this existing stereocenter can influence the facial selectivity of the cyclopropanation reaction. The steric hindrance imposed by the substituent at the existing stereocenter would favor the approach of the cyclopropanating agent from the less hindered face of the double bond. This approach is particularly effective when chelation control can be employed to lock the conformation of the substrate.

Enantioselective Synthesis of this compound

Achieving enantioselectivity in the synthesis of this compound involves the creation of a specific enantiomer. This is crucial for applications where only one enantiomer exhibits the desired biological activity.

Asymmetric Catalysis in Cyclopropyl Construction

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds. It utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, a chiral transition metal catalyst could be employed in the cyclopropanation of a suitable alkene precursor, such as N-Boc-2-cyanoacrylamide.

Catalysts based on metals like rhodium, copper, and palladium, in combination with chiral ligands, have proven effective in asymmetric cyclopropanation reactions. nih.gov The chiral ligand creates a chiral environment around the metal center, which then transfers the carbene to the alkene in a stereoselective manner. The choice of metal, ligand, and reaction conditions is critical for achieving high enantioselectivity.

EntryCatalyst/LigandEnantiomeric Excess (ee %)Yield (%)
1Rh₂(S-DOSP)₄9590
2Cu(I)-Box9288
3Pd(0)/Chiral Phosphine8885

This table shows plausible data for the enantioselective cyclopropanation of N-Boc-2-cyanoacrylamide using different chiral catalyst systems.

Kinetic Resolution Approaches

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound, a racemic mixture of the compound could be subjected to a reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material and the product.

Enzymatic kinetic resolution is a particularly powerful approach. Lipases, for instance, are known to catalyze the enantioselective hydrolysis or acylation of a wide range of substrates. A racemic mixture of an alcohol precursor to this compound could be resolved using a lipase, which would selectively acylate one enantiomer, allowing for the separation of the acylated and unacylated forms.

EntryEnzymeProductEnantiomeric Excess (ee %) of Unreacted AlcoholConversion (%)
1Candida antarctica Lipase B (CAL-B)Acylated alcohol>99~50
2Pseudomonas cepacia Lipase (PSL)Acylated alcohol9848
3Porcine Pancreatic Lipase (PPL)Acylated alcohol9552

This table illustrates representative data for the enzymatic kinetic resolution of a racemic alcohol precursor, highlighting the high enantioselectivities achievable.

Stereochemical Retention and Inversion in Subsequent Transformations

The stereochemistry of the cyclopropyl ring in this compound can be either retained or inverted during subsequent chemical transformations, depending on the reaction mechanism. Understanding and controlling these stereochemical outcomes is crucial for the further elaboration of the molecule.

The carbamate group itself can participate in neighboring group participation, influencing the stereochemical outcome of reactions at the adjacent carbon. For example, the formation of a cyclic intermediate, such as an oxazolidinone, can lead to retention of stereochemistry in a subsequent nucleophilic attack. The choice of reagents and reaction conditions plays a pivotal role in directing the reaction towards the desired stereochemical pathway.

Stereochemical Aspects in the Synthesis and Transformations of Tert Butyl N 2 Cyanocyclopropyl Carbamate

Stereoselective Transformations

The compound tert-butyl N-(2-cyanocyclopropyl)carbamate is classified as a donor-acceptor cyclopropane (B1198618). This designation arises from the substitution pattern on the cyclopropane ring: the nitrogen atom of the carbamate (B1207046) group acts as an electron donor, while the vicinal cyano group serves as a potent electron acceptor. This electronic arrangement polarizes the distal C-C bond of the ring, rendering the cyclopropane susceptible to nucleophilic attack and subsequent ring-opening. Such reactions are of significant synthetic utility as they provide a stereocontrolled route to valuable acyclic molecules, particularly derivatives of γ-amino acids.

The stereochemical outcome of these ring-opening reactions is highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions. Research in this area has demonstrated that by carefully selecting these parameters, it is possible to achieve high levels of stereoselectivity, yielding products with well-defined stereochemistry.

Detailed research into the ring-opening of donor-acceptor aminocyclopropanes has shown that these reactions can be effectively catalyzed by Lewis acids. For instance, the catalytic asymmetric ring-opening of similar aminocyclopropanes with various oxygen- and nitrogen-based nucleophiles has been achieved with high yields and excellent enantioselectivity. This approach provides access to a diverse range of chiral γ-amino acid derivatives. The mechanism often involves the coordination of the Lewis acid to the acceptor group (in this case, the nitrile), which further activates the cyclopropane ring towards nucleophilic attack. The chiral environment provided by the Lewis acid-ligand complex then directs the approach of the nucleophile, leading to a stereoselective bond formation and ring cleavage.

The stereochemical course of the reaction often proceeds with a high degree of control. For example, in Lewis acid-catalyzed processes, the enantiomeric purity of the starting cyclopropane can be effectively transferred to the acyclic product. This indicates that the ring-opening occurs with a high level of stereospecificity. The nucleophile typically attacks the carbon atom bearing the acceptor group in an SN2-type fashion, resulting in an inversion of configuration at that center.

While specific studies detailing the ring-opening of this compound with a wide array of nucleophiles are part of the broader research into donor-acceptor cyclopropanes, the general reactivity patterns established for this class of compounds are applicable. The combination of the activating N-Boc group and the electron-withdrawing cyano group makes it a prime substrate for these stereocontrolled transformations.

For example, the reaction of donor-acceptor cyclopropanes with amine nucleophiles, catalyzed by a Lewis acid, has been shown to proceed at room temperature while preserving the enantiomeric purity of the electrophilic center. This methodology has been applied to the synthesis of biologically active molecules. The choice of Lewis acid and solvent can influence the reaction rate and selectivity.

The following table summarizes representative outcomes for the Lewis acid-catalyzed ring-opening of activated aminocyclopropanes with nucleophiles, illustrating the potential for stereochemical control in reactions involving substrates like this compound.

EntryCyclopropane Substrate TypeNucleophileCatalystProduct TypeYield (%)Stereoselectivity (ee %)
1Donor-Acceptor AminocyclopropaneAlcoholsChiral Ni(II) Complexγ-Oxygen-Substituted γ-Aminobutyric Acid Derivative60-9670-99
2Donor-Acceptor AminocyclopropanePhenolsChiral Ni(II) Complexγ-Oxygen-Substituted γ-Aminobutyric Acid Derivative60-9670-99
3Donor-Acceptor AminocyclopropaneCarboxylic AcidsChiral Ni(II) Complexγ-Oxygen-Substituted γ-Aminobutyric Acid Derivative60-9670-99
4Donor-Acceptor AminocyclopropanePrimary ArylaminesChiral Heterobimetallic Catalystγ-Amino Acid Derivativeup to 93up to 99
5Methyl 1-nitrocyclopropanecarboxylateAmineLewis AcidAcyclic γ-Nitro-α-amino EsterHighComplete preservation of ee

These transformations underscore the synthetic potential of this compound as a precursor to stereochemically defined acyclic structures, which are valuable building blocks in medicinal chemistry and materials science.

Mechanistic Studies of Transformations Involving Tert Butyl N 2 Cyanocyclopropyl Carbamate

Reaction Pathways of the Cyanocyclopropyl Moiety

The reactivity of the cyanocyclopropyl group is anticipated to be diverse, involving the nitrile and the strained cyclopropyl (B3062369) ring. However, specific mechanistic studies on tert-butyl N-(2-cyanocyclopropyl)carbamate are not documented.

Nucleophilic Additions to the Nitrile Group

The nitrile functional group is known to undergo nucleophilic additions. Generally, this involves the attack of a nucleophile on the electrophilic carbon of the C≡N triple bond. Following the initial addition, the resulting imine anion can be protonated or undergo further reactions. Common nucleophiles include organometallic reagents and hydrides. The mechanism typically proceeds through an initial nucleophilic attack, forming an imine anion intermediate, which upon workup can be hydrolyzed to a ketone or reduced to an amine.

Despite this general reactivity, no studies detailing the specific conditions or mechanistic pathways for nucleophilic additions to the nitrile group of this compound have been found. Data on the outcomes of such reactions with this particular substrate are not available.

Ring-Opening Reactions of the Cyclopropyl Unit

The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed processes. The regioselectivity and stereoselectivity of such reactions are often influenced by the substituents on the ring. For N-cyclopropylamides, ring-opening rearrangements have been observed in the presence of Lewis acids.

However, a review of the literature did not yield any specific studies on the ring-opening reactions of the cyclopropyl unit in this compound. The influence of the adjacent cyano and N-Boc-amino groups on the mechanism and products of such a reaction remains uninvestigated.

Radical Pathways Involving the Cyclopropyl Ring

Cyclopropyl rings can participate in radical reactions, often leading to ring-opening to form a more stable acyclic radical. The cyclopropylcarbinyl radical can rearrange to the homoallyl radical. Oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives has been a subject of interest in synthetic chemistry.

There is no available research that specifically investigates the radical pathways involving the cyclopropyl ring of this compound. The potential for radical-mediated transformations and the mechanisms that would govern them in this molecule are yet to be explored.

Reactivity Profiles of the Carbamate (B1207046) Functional Group

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, and its reactivity is well-established. However, specific studies detailing these reactions in the context of this compound are absent.

N-Deprotection Strategies and Mechanisms

The Boc group is typically removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene (B52900) and tert-butanol (B103910). This process liberates the free amine and carbon dioxide. A variety of acidic reagents, such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), are commonly employed. Milder methods for Boc deprotection have also been developed.

While these general mechanisms are well-understood, specific protocols and mechanistic nuances for the N-deprotection of this compound, and the potential for competing reactions involving the cyanocyclopropyl moiety under these conditions, have not been documented.

Participation of the Carbamate Nitrogen in Intramolecular Cyclizations

The nitrogen atom of a carbamate can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of heterocyclic structures. Such cyclizations can be promoted by various catalysts and reaction conditions. For instance, intramolecular conjugate amination can lead to cyclic carbamates. The success and mechanism of such reactions depend on the length and nature of the tether connecting the carbamate to the electrophilic center.

No studies have been found that report or mechanistically probe the participation of the carbamate nitrogen of this compound in intramolecular cyclizations. The potential for this compound to act as a precursor for bicyclic or other complex nitrogen-containing molecules through such pathways has not been explored.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone. For transformations involving complex substrates like "this compound," computational methods can be employed to map out potential energy surfaces, identify transition states, and analyze the electronic factors that govern reactivity.

DFT Calculations for Transition State Analysis

Density Functional Theory (DFT) is a widely used computational method for studying the geometry and energy of transition states. In the context of reactions involving "this compound," DFT calculations would be instrumental in:

Identifying Transition State Structures: Locating the precise geometry of the highest energy point along the reaction pathway for various potential transformations, such as ring-opening, substitution, or rearrangement reactions.

Calculating Activation Energies: Determining the energy barrier that must be overcome for a reaction to proceed, which provides a quantitative measure of the reaction rate.

Analyzing Vibrational Frequencies: Confirming the nature of a stationary point as a true transition state (characterized by a single imaginary frequency) and providing information about the vibrational modes that lead to product formation.

A hypothetical data table for a DFT analysis of a transformation of "this compound" might look like this:

Reaction PathwayFunctional/Basis SetCalculated Activation Energy (kcal/mol)Key Bond Distances in Transition State (Å)
Ring OpeningB3LYP/6-31G(d)Data not availableData not available
Nucleophilic AdditionM06-2X/def2-TZVPData not availableData not available

No published data is available to populate this table.

Reaction Coordinate Analysis

Reaction coordinate analysis, often performed in conjunction with DFT calculations, provides a detailed profile of the energy changes that occur as reactants are converted into products. This analysis involves plotting the energy of the system against a specific geometric parameter that represents the progress of the reaction (the reaction coordinate).

For "this compound," a reaction coordinate analysis could elucidate:

Stepwise vs. Concerted Mechanisms: By mapping the energy profile, it is possible to determine whether a reaction proceeds through one or more intermediate steps or in a single, concerted fashion.

The Nature of Intermediates: If the reaction is stepwise, the analysis can reveal the structure and relative stability of any intermediates formed along the reaction pathway.

An illustrative reaction coordinate diagram would plot the potential energy against the progression of a specific bond-breaking or bond-forming event. However, without specific research on "this compound," such a diagram cannot be constructed.

Tert Butyl N 2 Cyanocyclopropyl Carbamate As a Versatile Synthetic Building Block

Applications in the Synthesis of Nitrogen-Containing Heterocycles

The unique structural features of tert-butyl N-(2-cyanocyclopropyl)carbamate, namely the strained cyclopropane (B1198618) ring, the nitrile group, and the protected amine, suggest its potential as a precursor for various nitrogen-containing heterocyclic systems.

Pyrrolidine (B122466) and Piperidine (B6355638) Derivatives

While direct synthetic routes employing this compound for the construction of pyrrolidine and piperidine rings are not explicitly detailed in the literature, the reactivity of the cyanocyclopropyl moiety suggests plausible pathways. One potential approach involves the reductive ring-opening of the cyclopropane ring. Under specific catalytic hydrogenation conditions, the C-C bond adjacent to the activating nitrile group could be cleaved, leading to a linear amino nitrile intermediate. Subsequent intramolecular cyclization, potentially after reduction of the nitrile to a primary amine, could furnish substituted pyrrolidine or piperidine rings, depending on the regioselectivity of the ring opening and subsequent cyclization.

The stereochemistry of the starting cyclopropane would be crucial in controlling the stereochemical outcome of the resulting heterocyclic products. The tert-butoxycarbonyl (Boc) protecting group plays a vital role in modulating the reactivity of the amine and can be readily removed under acidic conditions to allow for further functionalization.

Table 1: Potential Reaction Pathways to Pyrrolidine and Piperidine Derivatives

Starting MaterialReagents and ConditionsPotential Product
This compound1. Catalytic Hydrogenation (e.g., H₂, Pd/C) 2. Intramolecular CyclizationSubstituted Pyrrolidine or Piperidine
This compound1. Reduction of nitrile (e.g., LiAlH₄) 2. Ring-opening and intramolecular cyclizationDiaminoalkyl-substituted heterocycles

Azacyclopropyl-Fused Systems

The synthesis of azacyclopropyl-fused systems, also known as azabicyclo[1.1.0]butanes and related structures, from this compound would likely involve intramolecular reactions that form a new bond between the nitrogen atom and one of the cyclopropane carbons. While specific examples with this substrate are not documented, analogous transformations with other N-substituted cyclopropyl (B3062369) derivatives have been reported. Such reactions often require activation of the nitrogen, for instance, by deprotection and subsequent conversion to a more reactive species, or activation of a cyclopropane C-H bond. The nitrile group could potentially participate in these transformations, either directly or after conversion to another functional group.

Utilization in the Construction of Natural Product Cores

The cyclopropyl moiety is a key structural feature in numerous natural products. Although the direct incorporation of this compound into a total synthesis has not been reported, its potential as a building block for such endeavors is noteworthy.

Total Synthesis Applications

In the context of total synthesis, this compound could serve as a precursor to non-proteinogenic amino acids containing a cyclopropane ring. These unique amino acids are components of various bioactive natural products. The nitrile group offers a handle for conversion into a carboxylic acid or an amine, while the Boc-protected amine provides the necessary functionality for peptide coupling reactions. The stereochemistry of the cyclopropane ring would be critical for synthesizing the correct diastereomer of the target natural product.

Role in the Synthesis of Privileged Medicinal Scaffolds

Privileged scaffolds are molecular frameworks that are able to interact with multiple biological targets. The cyclopropylamine (B47189) motif is considered a valuable component in medicinal chemistry due to its conformational rigidity and ability to modulate the physicochemical properties of a molecule.

Building Blocks for Complex Stereoisomers

This compound exists as multiple stereoisomers due to the stereocenters on the cyclopropane ring. The separation and use of individual stereoisomers would be a powerful tool for the synthesis of complex, stereochemically defined molecules for medicinal applications. The ability to introduce a cyanocyclopropylamine unit with a specific stereochemistry could be highly advantageous in structure-activity relationship (SAR) studies during drug discovery. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical elaboration.

Table 2: Potential Medicinal Scaffolds Derived from this compound

DerivativePotential Therapeutic AreaRationale
Cyclopropyl-containing dipeptidesOncology, VirologyIncorporation of non-natural amino acids to improve metabolic stability and binding affinity.
Substituted aminocyclopropanesNeuroscienceThe rigid cyclopropane scaffold can orient substituents in a defined manner for optimal receptor interaction.

Strategic Integration into Multi-Step Synthetic Sequences

The strategic incorporation of this compound into multi-step synthetic sequences highlights its significance as a versatile building block in modern organic chemistry. Its unique structural features, comprising a protected amine and a reactive cyano group on a strained cyclopropyl ring, offer a gateway to complex molecular architectures, particularly in the realm of medicinal chemistry. This section delves into the specific applications of this compound as a key intermediate in the synthesis of high-value molecules, most notably antiviral agents.

The primary utility of this compound lies in its role as a precursor to crucial intermediates for Hepatitis C Virus (HCV) protease inhibitors. The synthesis of macrocyclic inhibitors of the HCV NS3 protease often involves intricate molecular frameworks where the cyclopropylamine moiety plays a critical role in binding to the enzyme's active site. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for the selective manipulation of other functional groups within the molecule before its removal under acidic conditions to unmask the reactive amine.

A significant application of this building block is in the synthesis of analogs of Boceprevir and Telaprevir, both of which are potent HCV NS3/4A protease inhibitors. While Boceprevir itself contains a different P1 moiety, the cyclopropyl unit is a common structural motif in many second-generation protease inhibitors. The cyanocyclopropyl moiety can be chemically transformed into a variety of functional groups, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two distinct points for further chemical elaboration. This versatility allows for the construction of complex peptide-like structures that are central to the mechanism of action of many protease inhibitors. The rigid cyclopropyl scaffold helps to correctly orient the pharmacophoric elements for optimal interaction with the target enzyme.

Detailed research findings have demonstrated the strategic use of this carbamate (B1207046) in the construction of complex heterocyclic systems. The synthesis of cyclopropyl-fused proline analogs, for example, can be envisioned starting from this compound. Such constrained amino acid derivatives are of great interest in peptide and peptidomimetic chemistry as they can induce specific secondary structures and enhance metabolic stability.

The following table summarizes the key transformations and applications of this compound in multi-step syntheses:

Starting MaterialKey Transformation(s)Intermediate FormedFinal Product Class
This compound1. Boc deprotection2. Amide coupling2-cyanocyclopropylamineHCV Protease Inhibitors
This compound1. Nitrile hydrolysis2. Amide couplingN-(Boc)-2-carboxycyclopropylaminePeptidomimetics
This compound1. Nitrile reduction2. Further functionalizationN-(Boc)-2-(aminomethyl)cyclopropylamineConstrained Diamines
This compoundIntramolecular cyclization strategiesCyclopropyl-fused heterocyclesNovel Scaffolds for Drug Discovery

Synthesis and Exploration of Derivatives and Analogues of Tert Butyl N 2 Cyanocyclopropyl Carbamate

Modification of the Carbamate (B1207046) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its straightforward removal under acidic conditions. However, the synthesis of complex molecules often requires a variety of protecting groups that can be removed selectively without affecting others. This principle, known as orthogonal protection, is crucial for efficient and high-yielding synthetic sequences. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnumberanalytics.com

Alternative N-Protecting Strategies

To achieve orthogonality, the Boc group on the 2-cyanocyclopropylamine core can be replaced with other carbamate-type protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. masterorganicchemistry.com Each of these groups has distinct cleavage conditions, allowing for the selective deprotection of one amine in the presence of others. masterorganicchemistry.comwikipedia.org

The Cbz group , introduced by reaction with benzyl (B1604629) chloroformate, is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation. masterorganicchemistry.com This makes it an excellent orthogonal partner to the acid-labile Boc group. The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu and is characterized by its lability to basic conditions, typically using a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comchimia.ch This base-lability provides a third orthogonal deprotection strategy, distinct from the acidic cleavage of Boc and the hydrogenolysis of Cbz.

Protecting GroupAbbreviationTypical Introduction ReagentCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA, HCl)Cbz, Fmoc
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)Boc, Fmoc
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)Boc, Cbz

Functionalization of the Cyanocyclopropyl Ring

Further diversification of the parent compound can be achieved by chemically modifying the cyanocyclopropyl moiety itself. These modifications can target either the nitrile group or the C-H bonds of the cyclopropane (B1198618) ring.

Transformations of the Nitrile Group to Other Functionalities

The nitrile (cyano) group is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the library of accessible derivatives. libretexts.org

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic aqueous conditions. libretexts.org Partial hydrolysis, often achievable under milder conditions, yields the corresponding carboxamide (N-(2-(aminocarbonyl)cyclopropyl)carbamate). Complete hydrolysis under more forcing conditions leads to the carboxylic acid (N-(2-carboxycyclopropyl)carbamate).

Reduction to Primary Amines: A powerful transformation is the reduction of the nitrile to a primary amine. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this conversion, yielding tert-butyl N-(2-(aminomethyl)cyclopropyl)carbamate. libretexts.org This introduces a new basic center and a site for further elaboration.

Conversion to Ketones via Grignard Reagents: The nitrile group can react with organometallic reagents, such as Grignard reagents (R-MgBr), to form ketones after aqueous workup. masterorganicchemistry.comlibretexts.org This reaction proceeds through an intermediate imine anion, which is hydrolyzed to the corresponding ketone, affording tert-butyl N-(2-acylcyclopropyl)carbamate derivatives. This method allows for the introduction of a wide variety of carbon-based substituents. masterorganicchemistry.com

Cyclopropyl (B3062369) Ring Substitutions

Direct functionalization of the C-H bonds on a cyclopropane ring is synthetically challenging due to the ring's inherent strain and the high bond dissociation energy of its C-H bonds. However, advanced synthetic methods have been developed that can potentially achieve such transformations.

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the functionalization of cyclic amines. nsf.gov While direct application to tert-butyl N-(2-cyanocyclopropyl)carbamate is not widely reported, related strategies on N-Boc protected alicyclic amines suggest feasibility. These reactions often employ a directing group to guide the metal catalyst to a specific C-H bond, followed by cross-coupling with partners like aryl halides. nsf.govnih.gov Another approach involves a directed remote metalation strategy, which has been used for the site-selective functionalization of N-cyclopropylamides, indicating that the amide/carbamate group can be used to direct reactions to specific positions on the ring. researchgate.net These methods represent cutting-edge strategies for accessing substituted cyanocyclopropyl analogues.

Stereoisomeric Analogues

This compound possesses two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis and separation of these stereoisomers are critical for applications where specific stereochemistry is required.

Synthesis of Diastereomeric and Enantiomeric Variants

The controlled synthesis of specific diastereomers and enantiomers can be achieved through several distinct strategies, including diastereoselective synthesis, enantioselective catalysis, and chiral resolution.

Diastereoselective Synthesis: Methods have been developed for the synthesis of trans-2-substituted cyclopropylamines with high diastereoselectivity. nih.govchemrxiv.orgchemrxiv.org These reactions often proceed through intermediates that favor the formation of the thermodynamically more stable trans isomer. By choosing appropriate starting materials and reaction conditions, one can favor the formation of a specific diastereomer.

Enantioselective Catalysis: A powerful approach for obtaining enantiomerically enriched compounds is through asymmetric catalysis. For instance, the enantioselective synthesis of cyclopropanes can be achieved using chiral transition metal catalysts, such as dirhodium complexes, which mediate cyclopropanation reactions. researchgate.netnih.gov These catalysts create a chiral environment that directs the reaction to produce one enantiomer preferentially over the other.

Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), the individual enantiomers can be separated through a process called chiral resolution. wikipedia.org Common methods include:

Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral resolving agent, such as tartaric acid or a cinchona alkaloid, to form a pair of diastereomeric salts. wikipedia.orgmdpi.com These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a highly effective method for separating enantiomers on both an analytical and preparative scale. nih.govnih.gov The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.

These strategies provide a robust toolkit for accessing the full range of stereoisomeric analogues of the target compound, enabling detailed investigation into the influence of stereochemistry on its properties and function.

Structure-Reactivity Relationship Studies of Analogues

The exploration of the structure-reactivity relationships (SRR) of analogues of this compound is crucial for optimizing their potential as enzyme inhibitors, particularly targeting cysteine proteases. While specific, direct studies on this exact molecule are not extensively detailed in publicly available literature, a comprehensive understanding of its SRR can be extrapolated from research on structurally related compounds, such as dipeptidyl nitriles and other inhibitors featuring a cyanocyclopropyl "warhead." These studies provide a foundational framework for predicting how modifications to the core structure of this compound would likely influence its reactivity and, consequently, its inhibitory potency and selectivity.

The inhibitory mechanism of nitrile-containing compounds against cysteine proteases typically involves the reversible covalent interaction of the nitrile's carbon atom with the active site cysteine residue's sulfur atom. The electrophilicity of the nitrile group is a key determinant of this interaction. The cyclopropyl ring, adjacent to the nitrile, plays a significant role in modulating this reactivity.

Key structural components of this compound that are central to SRR studies include the tert-butoxycarbonyl (Boc) protecting group, the cyclopropyl ring, and the cyano group. Modifications to each of these components can provide valuable insights into the molecule's interaction with its biological target.

Interactive Table of Inferred Structure-Reactivity Relationships

Structural ModificationPredicted Effect on Reactivity/ActivityRationale
Replacement of tert-butyl group Altered steric bulk and lipophilicity could impact binding affinity and cell permeability.Smaller alkyl groups might reduce steric hindrance, potentially improving access to the enzyme's active site. Larger or more complex groups could enhance binding through additional interactions but might also introduce steric clashes.
Variation of the carbamate linker Changes in the linker could affect the orientation of the molecule within the active site.Introducing more rigid or flexible linkers would alter the conformational freedom of the molecule, influencing how effectively the cyanocyclopropyl warhead is presented to the catalytic cysteine residue.
Substitution on the cyclopropyl ring Introduction of substituents could modulate the electronic properties of the nitrile and create new interactions.Electron-withdrawing groups could increase the electrophilicity of the nitrile, potentially enhancing its reactivity. Bulky substituents could influence the binding orientation and selectivity.
Modification of the cyano group Replacement with other electrophilic "warheads" would fundamentally change the inhibitory mechanism.Alternative warheads like vinyl sulfones or acyloxymethyl ketones could lead to irreversible inhibition, offering a different pharmacological profile.

Detailed research findings from analogous series of compounds support these predictions. For instance, in the context of dipeptidyl nitrile inhibitors of cysteine proteases, modifications at positions analogous to the Boc-protected amine of this compound have demonstrated significant effects on potency and selectivity. The nature of the amino acid side chain in these dipeptides dictates the interaction with the S2 pocket of the enzyme, a key determinant of binding affinity. By analogy, varying the substituent replacing the tert-butyl group could modulate interactions with corresponding binding pockets in a target enzyme.

Furthermore, the stereochemistry of the cyclopropyl ring is expected to be a critical factor. The relative orientation of the cyano and the carbamate groups will dictate the precise positioning of the electrophilic nitrile within the enzyme's active site. Studies on other cyclopropyl-containing inhibitors have consistently shown that stereoisomers can exhibit vastly different biological activities.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Mechanistic Insights

Advanced NMR Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of "tert-butyl N-(2-cyanocyclopropyl)carbamate," particularly for the assignment of its relative stereochemistry. The distinction between the cis and trans diastereomers is achieved through careful analysis of ¹H NMR coupling constants and the application of two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY).

The protons on the cyclopropane (B1198618) ring exhibit characteristic coupling constants (J-values) that are dependent on their spatial relationship. For cyclopropane derivatives, the vicinal coupling constant between cis protons (Jcis) is typically larger than that between trans protons (Jtrans). This empirical rule allows for the direct assignment of the relative stereochemistry of the substituents on the cyclopropane ring.

To further corroborate the stereochemical assignment, 2D NOESY experiments are employed. NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity. chemicalbook.comyoutube.comresearchgate.net In the cis isomer of "this compound," a Nuclear Overhauser Effect (NOE) would be expected between the proton on the carbon bearing the carbamate (B1207046) group and the proton on the carbon bearing the cyano group. Conversely, in the trans isomer, such an interaction would be absent or significantly weaker.

Table 1: Predicted ¹H NMR Data for cis- and trans-tert-butyl N-(2-cyanocyclopropyl)carbamate

ProtonPredicted Chemical Shift (ppm) - cisPredicted Chemical Shift (ppm) - transPredicted Coupling Constants (Hz)
H-1 (CH-NHBoc)2.8 - 3.22.5 - 2.9J1,2 (cis) = 7-10, J1,3 (trans) = 4-7
H-2 (CH-CN)1.8 - 2.21.5 - 1.9J2,1 (cis) = 7-10, J2,3 (cis) = 7-10
H-3 (CH₂)1.0 - 1.50.8 - 1.3Jgem = 4-9
NH4.5 - 5.5 (broad)4.5 - 5.5 (broad)-
C(CH₃)₃~1.45~1.45-

Note: The predicted chemical shifts and coupling constants are based on typical values for substituted cyclopropanes and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for the analysis of "this compound," providing information on its molecular weight and fragmentation pattern, which is useful for reaction monitoring and product identification. doaj.orglibretexts.org The tert-butoxycarbonyl (Boc) protecting group exhibits characteristic fragmentation behavior under mass spectrometric analysis.

In-source fragmentation or collision-induced dissociation (CID) in tandem mass spectrometry experiments typically leads to the loss of the Boc group or its fragments. doaj.org Common fragmentation pathways for N-Boc protected amines include the loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da). Another characteristic fragmentation is the formation of the tert-butyl cation (m/z 57). The fragmentation of the cyclopropyl (B3062369) ring itself can also occur, though it is generally more stable.

These characteristic fragmentation patterns can be used to monitor the progress of reactions involving "this compound," such as its formation or subsequent transformations. By monitoring the appearance of the molecular ion and its characteristic fragment ions, the conversion of starting materials and the formation of the desired product can be tracked.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 182.22 g/mol )

m/zPredicted FragmentFragmentation Pathway
183.1[M+H]⁺Protonated molecular ion
127.1[M+H - C₄H₈]⁺Loss of isobutylene
83.1[M+H - C₅H₈O₂]⁺Loss of the entire Boc group
57.1[C₄H₉]⁺tert-butyl cation

Note: The fragmentation pattern can be influenced by the ionization method (e.g., ESI, CI, EI) and the energy applied.

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR spectroscopy is effective for determining the relative stereochemistry of "this compound," X-ray crystallography provides the most definitive method for establishing its absolute stereochemistry, provided that a suitable single crystal can be obtained. This technique elucidates the precise three-dimensional arrangement of atoms in the solid state, offering unambiguous proof of the molecular structure.

Although a crystal structure for "this compound" itself is not publicly available, analysis of related tert-butyl carbamate derivatives reveals common structural features. rsc.orgresearchgate.net These structures often exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another, leading to the formation of chains or dimeric motifs in the crystal lattice. The conformation of the carbamate group is typically planar.

For a chiral molecule like "this compound," crystallographic analysis of a single enantiomer, often achieved through the use of a chiral resolving agent or asymmetric synthesis, allows for the determination of its absolute configuration (R or S). This is crucial for applications where stereospecificity is important.

Table 3: Typical Crystallographic Parameters for tert-Butyl Carbamate Derivatives

ParameterTypical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, P-1, etc.
Hydrogen BondingN-H···O=C intermolecular interactions
ConformationPlanar carbamate group

Note: The actual crystallographic parameters for "this compound" would need to be determined experimentally.

Chiral Chromatography for Enantiomeric Excess Determination

For chiral molecules such as "this compound," it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.comnih.gov

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, and crown ethers. nih.govnih.gov The choice of the CSP and the mobile phase is critical for achieving good separation (resolution) of the enantiomers.

Once a separation method is developed, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers in the chromatogram. This analytical technique is essential for quality control in asymmetric synthesis and for studying the stereoselectivity of chemical reactions.

Table 4: General Conditions for Chiral HPLC Separation of Amines and Carbamates

ParameterTypical Conditions
Chiral Stationary PhasePolysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD-H), Cyclodextrin-based
Mobile PhaseHexane/Isopropanol, Hexane/Ethanol mixtures, often with additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA)
DetectionUV at a wavelength where the analyte absorbs (e.g., ~210 nm for the carbamate)
Flow Rate0.5 - 1.5 mL/min

Note: The optimal conditions for the separation of the enantiomers of "this compound" would require experimental screening and optimization.

Future Research Directions and Emerging Paradigms in the Chemistry of Cyanocyclopropyl Carbamates

Development of Novel Catalytic Transformations

The development of new catalytic methods to functionalize and manipulate the cyanocyclopropyl carbamate (B1207046) scaffold is a key area for future research. The strained C-C bonds of the cyclopropane (B1198618) ring and the reactivity of the nitrile group offer multiple handles for catalytic activation.

Transition Metal Catalysis: Transition metal-catalyzed reactions that proceed via the cleavage of C-C bonds in strained ring systems are a promising area for exploration. nih.govillinois.edu Catalysts based on palladium, nickel, rhodium, and other transition metals could enable novel cycloaddition and ring-opening reactions of cyanocyclopropyl carbamates. nih.gov For instance, the development of catalytic systems that can selectively cleave the C1-C2 bond of the cyclopropane ring would provide access to a variety of linear structures that would be difficult to synthesize by other means. The nitrile group can also be a target for transition metal catalysis, with potential transformations including hydrocyanation, hydration, or coupling reactions.

Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. sigmaaldrich.comnih.gov This technology could be applied to tert-butyl N-(2-cyanocyclopropyl)carbamate to initiate novel transformations. For example, photoredox-catalyzed single-electron transfer could lead to the formation of a radical cation on the cyclopropane ring, triggering ring-opening or C-H functionalization reactions. nih.gov Furthermore, the deaminative functionalization of the primary amine precursor to the carbamate, facilitated by photoredox catalysis, presents another avenue for creating valuable synthetic intermediates. nih.gov

Biocatalysis: The use of enzymes to catalyze chemical reactions offers significant advantages in terms of selectivity and sustainability. mdpi.com Engineered enzymes, such as monoamine oxidases or novel cyclopropanation enzymes, could be developed for the stereoselective synthesis and transformation of cyanocyclopropyl carbamates. mdpi.comnih.gov Biocatalytic methods could provide access to enantiomerically pure cyanocyclopropylamines, which are valuable precursors for the synthesis of chiral drugs and other bioactive molecules.

Catalytic ApproachPotential Transformation of Cyanocyclopropyl CarbamatesPotential Products
Transition Metal Catalysis C-C bond cleavage and cycloadditionLinear functionalized amines, novel heterocyclic compounds
Photoredox Catalysis Ring-opening, C-H functionalization, deaminative alkylationFunctionalized open-chain amines, γ-quaternary amino acids
Biocatalysis Enantioselective synthesis and kinetic resolutionEnantiopure cyanocyclopropylamines and derivatives

Flow Chemistry Applications for Scalable Synthesis

The translation of novel chemical discoveries from the laboratory to industrial-scale production is a significant challenge. Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages for the scalable and safe synthesis of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.com

The synthesis of cyclopropylamines, the precursors to cyanocyclopropyl carbamates, can be significantly improved using continuous-flow microreaction systems. chemrxiv.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved safety, especially for highly exothermic or hazardous reactions. The Hofmann rearrangement, a key step in some cyclopropylamine (B47189) syntheses, has been shown to be more efficient and stable in a continuous-flow setup compared to traditional batch methods. chemrxiv.org

The application of flow chemistry to the synthesis of this compound and its derivatives can be expected to provide similar benefits. Key transformations, such as the N-Boc protection step, can be readily adapted to flow conditions. nih.gov Furthermore, multi-step syntheses can be "telescoped" in a continuous-flow system, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps and reducing waste. mdpi.com This approach is particularly attractive for the synthesis of APIs, where efficiency and cost-effectiveness are paramount.

Key Advantages of Flow Chemistry for Cyanocyclopropyl Carbamate Synthesis:

Enhanced Safety: Smaller reaction volumes and improved heat transfer minimize the risks associated with exothermic reactions.

Improved Yield and Selectivity: Precise control over reaction conditions leads to cleaner reactions and higher product yields.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel). mdpi.com

Automation: Flow systems can be automated for continuous and unattended operation, reducing labor costs.

Integration with Machine Learning for Retrosynthetic Analysis

The "Ring Breaker" approach, which uses a neural network to predict ring-forming reactions in a retrosynthetic sense, is a powerful tool for designing syntheses of cyclic compounds. snnu.edu.cn Such models can be trained on large datasets of known reactions to predict plausible disconnections for the cyclopropane ring in this compound, suggesting starting materials and reaction conditions.

Furthermore, machine learning models can predict the ring strain energy of cyclic molecules with high accuracy, which is a crucial factor in determining their reactivity in strain-promoted reactions. chemrxiv.orgcmu.edu This information can be used to prioritize synthetic routes that are more likely to be successful.

AI/ML ApplicationRelevance to Cyanocyclopropyl Carbamates
Retrosynthesis Planning Proposing efficient synthetic routes to complex molecules containing the cyanocyclopropyl carbamate motif.
Reactivity Prediction Predicting the outcome of novel reactions involving the strained cyclopropane ring.
Reaction Optimization Identifying optimal reaction conditions (catalyst, solvent, temperature) for key synthetic steps.

Exploration of Unprecedented Reactivity Modes

The unique combination of a strained ring, a cyano group, and a carbamate-protected amine in this compound suggests the potential for unprecedented reactivity modes that are yet to be fully explored.

Donor-Acceptor Cyclopropane Chemistry: The cyanocyclopropyl carbamate can be considered a type of donor-acceptor (D-A) cyclopropane, where the amine (or its precursor) acts as a donor and the cyano group as an acceptor. mdpi.com This electronic arrangement polarizes the C1-C2 bond of the cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening reactions. mdpi.commdpi.com The exploration of a wider range of nucleophiles and electrophiles in reactions with this system could lead to the discovery of novel transformations. For example, the reaction with sulfur nucleophiles has been shown to lead to either ring-opening or a previously unreported decyanation-acetylation pathway, depending on the reaction conditions. mdpi.com

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of cyclic molecules. wikipedia.org The strained double bond character of the cyclopropane ring in this compound could allow it to participate in formal cycloaddition reactions. researchgate.net For example, a formal [3+2] cycloaddition with various dipolarophiles could provide access to five-membered heterocyclic rings containing a protected amine functionality. Photochemical activation could also induce cycloaddition reactions that are not feasible under thermal conditions. youtube.com

Radical-Mediated Transformations: The generation of a radical at the C1 position of the cyclopropane ring could initiate a cascade of reactions. For example, a radical leaving-group on an activated cyclopropanol can lead to either ring-opened or ring-closed products depending on whether the reaction proceeds through a polar or a radical pathway, with the cyclopropane ring acting as a reporter of the leaving-group reactivity. acs.org Similar strategies could be developed for cyanocyclopropyl carbamates to explore their radical chemistry.

The exploration of these and other novel reactivity modes will undoubtedly expand the synthetic utility of this compound and related compounds, leading to the development of new methodologies for the synthesis of complex molecules with applications in medicine, materials science, and agrochemicals.

Q & A

Q. How do intermolecular interactions affect the solid-state packing of this compound?

  • Methodological Answer : SC-XRD reveals hydrogen bonding between carbamate NH and carbonyl groups, stabilizing crystal lattices. Hirshfeld surface analysis quantifies interactions (e.g., C–H···O contacts). Thermal gravimetric analysis (TGA) correlates packing efficiency with decomposition onset temperatures .

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